molecular formula C8H8ClF2NO B15321716 2-Amino-2-(3-chloro-2,6-difluorophenyl)ethan-1-ol

2-Amino-2-(3-chloro-2,6-difluorophenyl)ethan-1-ol

Cat. No.: B15321716
M. Wt: 207.60 g/mol
InChI Key: NSNWVMXSRAZEBW-UHFFFAOYSA-N
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Description

2-Amino-2-(3-chloro-2,6-difluorophenyl)ethan-1-ol is an organic compound that features a phenyl ring substituted with chlorine and fluorine atoms, as well as an amino alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-chloro-2,6-difluorophenyl)ethan-1-ol typically involves the reaction of 3-chloro-2,6-difluorobenzaldehyde with a suitable amine and reducing agent. One common method includes the following steps:

    Formation of Schiff Base: React 3-chloro-2,6-difluorobenzaldehyde with an amine to form an imine (Schiff base).

    Reduction: Reduce the imine using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired amino alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-chloro-2,6-difluorophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form amines or alcohols.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or primary alcohols.

  • **Substitution

Properties

Molecular Formula

C8H8ClF2NO

Molecular Weight

207.60 g/mol

IUPAC Name

2-amino-2-(3-chloro-2,6-difluorophenyl)ethanol

InChI

InChI=1S/C8H8ClF2NO/c9-4-1-2-5(10)7(8(4)11)6(12)3-13/h1-2,6,13H,3,12H2

InChI Key

NSNWVMXSRAZEBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)C(CO)N)F)Cl

Origin of Product

United States

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